Cas no 468741-20-0 (Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro-)

Benzenamine, 2-methyl-4-(4-morpholinyl)-6-nitro-, is a nitro-substituted aromatic amine derivative featuring a morpholine functional group. This compound is of interest in synthetic organic chemistry due to its structural complexity and potential utility as an intermediate in the preparation of dyes, pharmaceuticals, or agrochemicals. The presence of both electron-donating (morpholinyl) and electron-withdrawing (nitro) groups on the aromatic ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined molecular structure allows for precise modifications, making it valuable in research and industrial applications requiring tailored aromatic amines. The compound should be handled with care due to the potential reactivity of nitro and amine functional groups.
Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- structure
468741-20-0 structure
Product Name:Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro-
CAS No:468741-20-0
MF:C11H15N3O3
MW:237.255102396011
CID:328273
PubChem ID:11601132
Update Time:2025-05-20

Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro-
    • 2-methyl-4-morpholin-4-yl-6-nitroaniline
    • 2-METHYL-4-MORPHOLINO-6-NITROANILINE
    • 2-methyl-4-morpholin-4-yl-6-nitrophenylamine
    • 2-methyl-4-morpholino-6-nitrobenzenamine
    • SCHEMBL5135273
    • FT-0600700
    • 2-methyl-4-(morpholin-4-yl)-6-nitroaniline
    • DTXSID50469269
    • BQZOMWPTJWWTMQ-UHFFFAOYSA-N
    • AB43905
    • 2-Methyl-4-morpholin-4-yl-6-nitro-phenylamine
    • BP-11949
    • 468741-20-0
    • CS-0359316
    • DB-021346
    • MDL: MFCD08236744
    • Inchi: 1S/C11H15N3O3/c1-8-6-9(13-2-4-17-5-3-13)7-10(11(8)12)14(15)16/h6-7H,2-5,12H2,1H3
    • InChI Key: BQZOMWPTJWWTMQ-UHFFFAOYSA-N
    • SMILES: O1CCN(C2C=C(C(=C(C)C=2)N)[N+](=O)[O-])CC1

Computed Properties

  • Exact Mass: 237.11100
  • Monoisotopic Mass: 237.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.3Ų

Experimental Properties

  • Density: 1.296
  • Boiling Point: 477.854 °C at 760 mmHg
  • Flash Point: 242.798 °C
  • PSA: 84.31000
  • LogP: 2.49140

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Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- Production Method

Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- Related Literature

Additional information on Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro-

Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- (CAS No. 468741-20-0): A Comprehensive Overview

Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro-, identified by its CAS number 468741-20-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nitroaromatic amines, which are known for their diverse applications in medicinal chemistry. The structural features of this molecule, including its nitro and morpholine substituents, contribute to its unique chemical properties and potential biological activities.

The synthesis of Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The presence of the nitro group at the 6-position and the morpholine moiety at the 4-position introduces both reactivity and stability characteristics that make this compound a valuable intermediate in the development of more complex molecules. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in various research applications.

In the realm of pharmaceutical research, Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- has been explored for its potential pharmacological effects. The nitro group is known to influence the electronic properties of the aromatic ring, making it a versatile scaffold for drug design. Additionally, the morpholine ring is a common pharmacophore found in many bioactive molecules, contributing to properties such as solubility and bioavailability. The combination of these structural elements suggests that this compound may exhibit interesting biological activities relevant to therapeutic intervention.

Recent studies have begun to uncover the pharmacological profile of derivatives similar to Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro-. Research indicates that nitroaromatic amines can serve as effective scaffolds for developing novel therapeutic agents. The nitro group can be reduced to an amine, altering the pharmacological properties and potentially leading to new drug candidates. Furthermore, the morpholine substituent may enhance binding affinity to biological targets, making it an attractive feature for medicinal chemists.

The chemical reactivity of Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- also makes it a valuable tool in synthetic chemistry. The nitro group can participate in various transformations, including reduction, diazotization, and coupling reactions, while the morpholine ring can undergo nucleophilic substitution reactions. These reactivities allow for the facile introduction of additional functional groups or modifications, enabling the creation of structurally diverse derivatives for further biological evaluation.

The application of computational methods has further enhanced the understanding of Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro-. Molecular modeling studies have provided insights into its interactions with potential biological targets, helping researchers predict its pharmacological effects. These computational approaches are particularly useful in designing derivatives with improved properties by optimizing key structural features.

In conclusion, Benzenamine,2-methyl-4-(4-morpholinyl)-6-nitro- (CAS No. 468741-20-0) is a compound with significant potential in pharmaceutical research and development. Its unique structural features and chemical reactivities make it a valuable intermediate for synthesizing more complex molecules with therapeutic applications. Ongoing research continues to explore its pharmacological properties and synthetic utility, positioning it as a promising candidate for future drug discovery efforts.

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